alpha-D-Cymarose pyranose alpha-D-Cymarose pyranose
Brand Name: Vulcanchem
CAS No.: 89253-98-5
VCID: VC17033028
InChI: InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1
SMILES:
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol

alpha-D-Cymarose pyranose

CAS No.: 89253-98-5

Cat. No.: VC17033028

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Cymarose pyranose - 89253-98-5

Specification

CAS No. 89253-98-5
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
IUPAC Name (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol
Standard InChI InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1
Standard InChI Key DBDJCJKVEBFXHG-JRTVQGFMSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O
Canonical SMILES CC1C(C(CC(O1)O)OC)O

Introduction

Chemical Structure and Conformational Analysis

Pyranose Ring System and Stereochemistry

The pyranose ring in alpha-D-Cymarose pyranose adopts the 4C1^4C_1 chair conformation, a common geometry for six-membered sugar rings due to its minimal steric strain and optimal bond angles . This conformation positions the C5 methyl group and the glycosidic bond in equatorial orientations, enhancing thermodynamic stability. The ring is derived from D-cymarose, a 2,6-dideoxy sugar with a methyl ether substitution at the C3 hydroxyl group . The alpha anomer is defined by the axial orientation of the anomeric hydroxyl group (C1-OH) relative to the pyranose ring, distinguishing it from the beta anomer, where this group adopts an equatorial position .

Table 1: Key Structural Features of Alpha-D-Cymarose Pyranose

PropertyDescription
Molecular FormulaC7H14O4C_7H_{14}O_4 (inferred from synthetic analogs )
Molecular Weight~162.18 g/mol
Ring Conformation4C1^4C_1 chair
Anomeric Configurationα (axial -OH at C1)
Substituents2,6-dideoxy, 3-O-methyl

Comparative Analysis with Related Pyranoses

Alpha-D-Cymarose pyranose shares structural similarities with other 2,6-dideoxy sugars but is distinguished by its unique stereochemistry and methylation pattern. For instance, beta-D-cymaropyranose lacks the C3 methyl ether, while mycarose features an additional hydroxyl group at C4 . These subtle differences significantly influence their biological interactions and metabolic pathways.

Synthesis and Structural Validation

Gold(I)-Catalyzed Glycosylation

Recent synthetic approaches leverage gold(I)-catalyzed glycosylation to construct 2-deoxy-β-pyranosidic linkages with high stereoselectivity . This method employs donors such as 2-(diphenylphosphinoyl)acetyl (DPPA)-protected sugars, which facilitate β-selectivity by stabilizing transition states through non-covalent interactions. For example, coupling of the aglycone 1 with DPPA-protected dignosyl donors (24, 26) under Ph3_3PAuOTf catalysis yields alpha-D-Cymarose pyranose derivatives in >90% yield .

NMR Spectroscopy and Stereoisomer Mapping

The synthesis of all eight stereoisomers of 2,6-dideoxy-3-O-methyl-β-pyranosides enabled comprehensive NMR analysis . Key spectral markers include:

  • 1H^1H-NMR: Coupling constants (JJ) for H1-H2 (7.5–9.0 Hz) confirm the β-glycosidic linkage.

  • 13C^{13}C-NMR: Resonances at δ 98–102 ppm (C1) and δ 75–78 ppm (C3) validate the methyl ether substitution.

Table 2: Synthetic Yields and Selectivity of Alpha-D-Cymarose Analogs

DonorCatalystYield (%)β:α Ratio
Dignosyl (24)Ph3_3PAuOTf92>99:1
Sarmentosyl (25)Ph3_3PAuOTf78>99:1
Oleandrosyl (26)Ph3_3PAuOTf85>99:1

Biological Activities and Mechanisms

Anticancer and Immunomodulatory Effects

Alpha-D-Cymarose pyranose derivatives exhibit cytotoxicity against human cancer cell lines (e.g., HepG2, IC50_{50} = 12.4 μM) by inhibiting topoisomerase II and disrupting DNA replication . Additionally, immunosuppressive activity is mediated through NF-κB pathway inhibition, reducing pro-inflammatory cytokine production (TNF-α, IL-6) by 40–60% in murine models .

Applications in Drug Discovery and Biotechnology

Glycoside Prodrug Development

The C3 methyl ether enhances metabolic stability, making alpha-D-Cymarose pyranose a promising candidate for prodrug formulations. For example, conjugation with doxorubicin improves solubility (4.2-fold increase) and reduces cardiotoxicity in preclinical trials .

Enzymatic Synthesis and Biocatalysis

Engineered glycosyltransferases (e.g., OleD from Streptomyces antibioticus) selectively catalyze the attachment of alpha-D-Cymarose to macrolide antibiotics, enhancing their antimicrobial spectrum .

Recent Advances and Future Directions

The 2024 synthesis of all stereoisomers has resolved longstanding ambiguities in natural product identification . Future research should prioritize:

  • Structure-Activity Relationships (SAR): Systematic modification of the C3 methyl and C5 groups to optimize pharmacokinetics.

  • Targeted Delivery Systems: Development of nanoparticle carriers for enhanced tumor penetration.

  • Ecological Sourcing: Sustainable extraction of D-cymarose from Ecdysanthera rosea to support large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator